4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid
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Overview
Description
4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-benzoxazin-4-one derivatives . This intermediate can then be further reacted with various amines and other reagents to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid involves its interaction with specific molecular targets in the body. Quinazolinones are known to inhibit enzymes such as cathepsin G and human leukocyte elastase, which play roles in inflammation and immune response . The compound may also interact with other proteins and pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 4-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid
- 4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid
Uniqueness
What sets 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid apart is its specific structure, which may confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and study .
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19N3O4/c24-18(21-12-13-8-10-14(11-9-13)20(26)27)7-3-6-17-22-16-5-2-1-4-15(16)19(25)23-17/h1-2,4-5,8-11,15H,3,6-7,12H2,(H,21,24)(H,26,27) |
InChI Key |
DOBCQCUMVZAPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)CCCC(=O)NCC3=CC=C(C=C3)C(=O)O)C=C1 |
Origin of Product |
United States |
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